molecular formula C6H7ClN2S B1425189 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine CAS No. 867131-59-7

4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine

Cat. No. B1425189
M. Wt: 174.65 g/mol
InChI Key: UVAKFWMJJGITGE-UHFFFAOYSA-N
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Description

“4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine” is a chemical compound with the molecular formula C6H6ClN2S . It is a pyrimidine derivative, which is a class of organic compounds that are characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a chlorine atom, a methyl group, and a methylsulfanyl group .


Physical And Chemical Properties Analysis

“4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine” is a solid compound . The compound has a molecular weight of 209.1 and 228.63 . The InChI code for the compound is "1S/C6H6Cl2N2S/c1-11-6-9-4 (3-7)2-5 (8)10-6/h2H,3H2,1H3" .

Scientific Research Applications

Synthesis and Anti-inflammatory Activities

Pyrimidines, including derivatives like 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine, have been widely studied for their pharmacological effects, including anti-inflammatory activities. The synthesis methods for pyrimidines vary, offering multiple pathways to enhance anti-inflammatory effects by targeting specific inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. These compounds have shown potent anti-inflammatory effects across various studies, highlighting the significance of structure–activity relationships (SARs) in developing new pyrimidine analogs with minimized toxicity and enhanced efficacy (Rashid et al., 2021).

Anticancer Applications

The anticancer potential of pyrimidine derivatives, including those with a structure similar to 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine, has been extensively documented. Pyrimidines exhibit a wide range of mechanisms in cancer cell inhibition, making them versatile scaffolds for anticancer agent development. The synthesis and evaluation of these compounds have been a significant focus, with numerous patents highlighting their promise in treating various cancers. The structure of potent compounds, their inhibitory concentrations (IC50 values), and their specific targets or mechanisms of action have been comprehensively reviewed, emphasizing the ongoing research interest in pyrimidine-based anticancer agents (Kaur et al., 2014).

Anti-Alzheimer's Potential

The exploration of pyrimidine derivatives as potential anti-Alzheimer's agents underscores the versatility of this chemical class. The structural characteristics of pyrimidines contribute to their role in neuroprotective strategies, with recent reviews focusing on their utility in addressing the complexities of Alzheimer's disease. This includes an emphasis on the SAR-based approach to understanding and developing pyrimidine moieties as therapeutic agents, showcasing the depth of research dedicated to leveraging the neuroprotective properties of pyrimidines (Das et al., 2021).

Optoelectronic Materials

Pyrimidines, by virtue of their electronic and structural properties, find applications beyond medicinal chemistry, including in the development of optoelectronic materials. The incorporation of pyrimidine and related heterocycles into π-extended conjugated systems has shown great promise for creating novel materials with desirable photophysical and electrochemical properties. This highlights the interdisciplinary research avenues that pyrimidine derivatives, including those similar to 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine, can explore, ranging from pharmaceuticals to advanced materials science (Lipunova et al., 2018).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements for the compound include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for “4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine” would depend on the specific applications of the compound. Pyrimidine derivatives have a wide range of applications in fields such as pharmaceuticals and agrochemicals .

properties

IUPAC Name

4-chloro-2-methyl-6-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAKFWMJJGITGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718841
Record name 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine

CAS RN

867131-59-7
Record name 4-Chloro-2-methyl-6-(methylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867131-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4,6-dichloro-2-methylpyrimidine (Aldrich) (2.000 g, 12.27 mmol) in THF (25 mL) was added sodium thiomethoxide (Aldrich) (0.903 g, 12.88 mmol). The reaction mixture was stirred at rt under N2 for 3 h. The reaction mixture was partitioned between EtOAc and water. The aqueous layer was extracted with EtOAc (2×15 mL). The combined organic layers were dried over MgSO4 and concentrated. The crude product was purified by column chromatography (120 g, 5% to 10% acetone in hexanes) to afford the product as white solid (1.3 g). MS (ESI pos. ion) m/z: 174.9. 1H NMR (300 MHz, CDCl3) δ ppm 2.57 (s, 3H) 2.65 (s, 3H) 7.02 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.903 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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